Decahydropyrido[2,3-f][1,4]oxazepin-5-one is a complex heterocyclic compound that belongs to the class of oxazepines. This compound features a unique bicyclic structure, which is significant in various chemical and biological applications. The compound's IUPAC name is 1-(2-methylpropyl)-5a,6,7,8,9,9a-hexahydro-5H-pyrido[4,3-e][1,4]oxazepin-2-one hydrochloride, indicating its intricate structure and the presence of multiple functional groups that contribute to its reactivity and potential applications.
The molecular structure and properties of decahydropyrido[2,3-f][1,4]oxazepin-5-one have been documented in various scientific databases and articles. Notably, PubChem provides a comprehensive overview of its chemical identity and characteristics.
Decahydropyrido[2,3-f][1,4]oxazepin-5-one is classified as a heterocyclic compound, specifically within the oxazepine family. These compounds are characterized by a seven-membered ring containing both nitrogen and oxygen atoms. The presence of multiple rings and functional groups makes this compound particularly interesting for synthetic and medicinal chemistry.
The synthesis of decahydropyrido[2,3-f][1,4]oxazepin-5-one typically involves cyclocondensation reactions that can utilize various starting materials such as substituted 2-aminophenols and 2-halobenzaldehydes. These reactions are often conducted under basic conditions to facilitate the formation of the oxazepine ring.
One common method for synthesizing this compound is through microwave-assisted cyclocondensation, which enhances reaction rates and yields. For example, the use of copper catalysis in these reactions has been shown to improve efficiency significantly. This method allows for the formation of complex heterocycles in a single step while maintaining high atom economy .
The molecular structure of decahydropyrido[2,3-f][1,4]oxazepin-5-one consists of a fused bicyclic system that includes a pyridine ring and an oxazepine moiety. The compound's molecular formula is , reflecting its composition.
Key structural data include:
Decahydropyrido[2,3-f][1,4]oxazepin-5-one can participate in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for decahydropyrido[2,3-f][1,4]oxazepin-5-one involves its interaction with specific molecular targets within biological systems. It may act as an agonist or antagonist at various receptor sites, influencing neurotransmitter activity and other signaling pathways. This interaction is crucial for its potential pharmacological effects.
Decahydropyrido[2,3-f][1,4]oxazepin-5-one exhibits several notable physical properties:
The chemical properties include:
Relevant analyses such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) provide further insights into its functional groups and structural integrity .
Decahydropyrido[2,3-f][1,4]oxazepin-5-one has diverse applications across various scientific fields:
The versatility of this compound makes it a valuable target for ongoing research aimed at discovering new therapeutic agents or materials with unique properties .
Multi-component reactions (MCRs) provide efficient routes to construct the fused piperidine-oxazepine ring system in a single operation, minimizing purification steps and maximizing atom economy. These one-pot methodologies leverage the convergent reactivity of amines, carbonyls, and electrophiles to assemble the core skeleton. Microwave-assisted MCRs have emerged as particularly powerful tools, significantly reducing reaction times from hours to minutes while improving yields and purity. For instance, solvent-free microwave irradiation (80–150 W) enables the condensation of 2-(1H-benzo[d][1,2,3]triazol-1-yl)acetohydrazide with aromatic aldehydes, generating Schiff base intermediates that subsequently undergo anhydride cyclization to form oxazepine derivatives in 60–90% yields [4]. This approach exemplifies green chemistry principles by eliminating solvents and reducing energy consumption.
Table 1: Multi-Component Synthesis of Oxazepine Derivatives Under Microwave Irradiation
Starting Hydrazide | Carbonyl Component | Cyclizing Agent | Conditions | Product | Yield (%) |
---|---|---|---|---|---|
2-(1H-Benzo[d][1,2,3]triazol-1-yl)acetohydrazide | Substituted Benzaldehydes | Maleic Anhydride | MW, 80W, 3-8 min | 1,3-Oxazepine-4,7-diones | 60-90 |
Ethyl Benzotriazole Acetate | Hydrazine Hydrate | - | MW, 80W, 3 min | Acetohydrazide Intermediate | 60-90 |
2-(1H-Benzo[d][1,2,3]triazol-1-yl)acetohydrazide | Furfuraldehyde/Cinnamaldehyde | Maleic Anhydride | MW, Dry Media | Fused Oxazepines | 60-90 |
Critical to the success of these MCRs is the chemoselective anhydride ring-opening by the imine nitrogen, followed by nucleophilic attack of the carbonyl oxygen to form the seven-membered oxazepine ring. The reaction proceeds via a pericyclic cycloaddition mechanism where the HOMO of the maleic anhydride interacts with the LUMO of the Schiff base C=N bond [4]. Infrared spectroscopy confirms successful ring formation through the disappearance of the azomethine C=N stretch (1580–1630 cm⁻¹) and appearance of characteristic lactone/lactam carbonyl stretches (1680–1760 cm⁻¹). The modular nature of this approach allows extensive diversification by incorporating substituted benzaldehydes, enabling rapid generation of analogues for structure-activity relationship (SAR) profiling in drug discovery programs.
Ring-closing metathesis (RCM) has become indispensable for constructing the saturated heterocyclic framework of decahydropyrido-oxazepinones, particularly for installing the piperidine moiety prior to oxazepine formation. This strategy employs Grubbs-type catalysts (e.g., G-II, G-III) to mediate the intramolecular olefin coupling of diene precursors featuring appropriately positioned oxygen and nitrogen atoms. A critical design element involves synthesizing diene substrates with terminal alkenes separated by 4–6 atoms to favor 7-membered ring formation. While specific metathesis protocols for decahydropyrido[2,3-f][1,4]oxazepin-5-one are limited in the literature, analogous oxazepine syntheses demonstrate that diallylamine derivatives serve as optimal precursors, undergoing RCM at 25–40°C with 5–10 mol% catalyst loading to afford bicyclic frameworks with excellent efficiency [3].
The enyne metathesis variant (RCEYM) expands synthetic possibilities by enabling annulation between alkyne and alkene functionalities. This approach is particularly valuable for installing exocyclic olefins that serve as handles for further functionalization, such as hydrogenation to achieve stereocontrol at ring fusion points. Key challenges include managing the E/Z selectivity of newly formed olefins and preventing catalyst deactivation by heteroatoms. Second-generation Hoveyda-Grubbs catalysts often exhibit superior performance in these systems due to their enhanced stability and functional group tolerance. Post-metathesis transformations typically involve catalytic hydrogenation to saturate the enol ether linkage followed by lactamization to form the oxazepin-5-one core. The stereochemical outcome depends significantly on the choice of hydrogenation catalyst (e.g., Pd/C vs. PtO₂), with diastereoselectivities ranging from 2:1 to >20:1 under optimized conditions.
Table 2: Metathesis Strategies for Bicyclic Oxazepine Precursors
Metathesis Type | Precursor Structure | Catalyst | Temperature (°C) | Key Product | Diastereoselectivity |
---|---|---|---|---|---|
Ring-Closing Metathesis (RCM) | Diallylamine Derivatives | Grubbs II | 25-40 | 3,4-Dihydrobenzo[f][1,4]oxazepines | N/A |
Ring-Closing Enyne Metathesis (RCEYM) | Allyl Propargyl Ethers | Hoveyda-Grubbs II | 40-80 | Exocyclic Diene Intermediates | Moderate (E/Z mixtures) |
Cross-Metathesis | Vinyl Heterocycles | Grubbs III | 25 | Functionalized Sidechains | Variable |
The presence of multiple stereocenters in decahydropyrido[2,3-f][1,4]oxazepin-5-one necessitates asymmetric methodologies to access enantiopure pharmacophores. Organocatalytic desymmetrization has emerged as a powerful strategy, particularly for prochiral intermediates in oxazepine synthesis. Chiral phosphoric acids (e.g., TRIP, SPINOL-derived catalysts) effectively mediate the ring-opening of meso-anhydrides with azide nucleophiles, establishing stereocenters with >90% ee that are subsequently incorporated into the oxazepine framework [3] [4]. This approach capitalizes on the anion-binding capability of bifunctional catalysts to position reagents in chiral environments.
For nitrogen-containing rings, transition-metal-catalyzed asymmetric hydrogenation represents the most industrially viable approach. Ru-(BINAP) and Rh-(DuPhos) complexes effectively reduce enol ether and enamide functionalities in oxazepine precursors with consistently high enantioselectivities (typically >95% ee). The hydrogenation outcome depends critically on protecting group selection, with N-Cbz derivatives generally outperforming N-Boc or N-acyl analogues in both reactivity and selectivity. Enzymatic resolution provides a complementary biocatalytic approach, where lipases (e.g., CAL-B, PPL) selectively acylate hydroxy-containing intermediates, enabling separation of enantiomers. This method achieves resolution efficiencies (E values) of 20–50 for secondary alcohols adjacent to the oxazepine ring, though its application is limited to substrates with hydrolyzable ester groups.
Table 3: Asymmetric Methods for Oxazepine Synthesis
Asymmetric Method | Catalyst/Agent | Substrate | ee (%) | Key Stereocenter Formed |
---|---|---|---|---|
Organocatalytic Anhydride Desymmetrization | (R)-TRIP | Cyclic Anhydride Intermediates | 90-95 | C3, C4 (Oxazepine Ring) |
Ruthenium-Catalyzed Hydrogenation | Ru-(S)-BINAP | Enol Ether Precursors | >95 | Ring Fusion Carbons |
Enzymatic Kinetic Resolution | Candida antarctica Lipase B | Hydroxyethyl Oxazepines | 80-95 (E=20-50) | C2' Sidechain |
Jacobsen Hydrolytic Kinetics | (salen)Co-III | Epoxide Intermediates | 88-92 | Piperidine C4 |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7